molecular formula C15H13ClN2OS B14392652 7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione CAS No. 90070-94-3

7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione

Cat. No.: B14392652
CAS No.: 90070-94-3
M. Wt: 304.8 g/mol
InChI Key: CVRBKMLWKPVRDA-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chlorine atom at the 7th position, a methoxyphenyl group at the 1st position, and a thione group at the 4th position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzylamine in the presence of a suitable catalyst This reaction forms an intermediate Schiff base, which is then cyclized to form the quinazoline ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the chlorine and methoxyphenyl groups.

    4-Methoxyquinazoline: Similar to the parent compound but with a methoxy group at the 4th position.

    7-Chloroquinazoline: Similar to the parent compound but with a chlorine atom at the 7th position.

Uniqueness

7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione is unique due to the presence of both the chlorine and methoxyphenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with specific molecular targets, making it a promising candidate for therapeutic applications.

Properties

CAS No.

90070-94-3

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8 g/mol

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4-thione

InChI

InChI=1S/C15H13ClN2OS/c1-19-12-5-3-11(4-6-12)18-9-17-15(20)13-7-2-10(16)8-14(13)18/h2-8H,9H2,1H3,(H,17,20)

InChI Key

CVRBKMLWKPVRDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CNC(=S)C3=C2C=C(C=C3)Cl

Origin of Product

United States

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